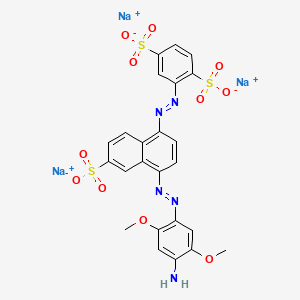

1,4-Benzenedisulfonic acid, 2-((4-((4-amino-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, trisodium salt

Description

1,4-Benzenedisulfonic acid, 2-((4-((4-amino-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, trisodium salt is a complex organic compound often used in various industrial and scientific applications

Propriétés

Numéro CAS |

65036-59-1 |

|---|---|

Formule moléculaire |

C24H18N5Na3O11S3 |

Poids moléculaire |

717.6 g/mol |

Nom IUPAC |

trisodium;2-[[4-[(4-amino-2,5-dimethoxyphenyl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate |

InChI |

InChI=1S/C24H21N5O11S3.3Na/c1-39-22-12-20(23(40-2)11-17(22)25)28-27-19-7-6-18(15-5-3-13(9-16(15)19)41(30,31)32)26-29-21-10-14(42(33,34)35)4-8-24(21)43(36,37)38;;;/h3-12H,25H2,1-2H3,(H,30,31,32)(H,33,34,35)(H,36,37,38);;;/q;3*+1/p-3 |

Clé InChI |

OVKJFPAPDDYABJ-UHFFFAOYSA-K |

SMILES canonique |

COC1=CC(=C(C=C1N)OC)N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Méthodes De Préparation

Starting Materials

- 1,4-Benzenedisulfonic acid derivatives (as the core aromatic sulfonic acid).

- Aromatic amines such as 4-amino-2,5-dimethoxybenzene or related substituted anilines.

- Sulfonated naphthalenes such as 6-sulfo-1-naphthalenyl amines.

- Sodium salts for neutralization.

Stepwise Synthesis

Diazotization of Aromatic Amines

Aromatic amines (e.g., 4-amino-2,5-dimethoxyphenyl) are treated with nitrous acid (generated in situ from sodium nitrite and mineral acid) at low temperatures (0–5 °C) to form diazonium salts. This step is critical for the formation of the azo bond.First Azo Coupling

The diazonium salt is coupled with 6-sulfo-1-naphthalenyl amine or similar sulfonated naphthalene derivatives under controlled pH (usually mildly alkaline) to form the first azo linkage. The sulfonic acid groups enhance water solubility and direct coupling.Second Diazotization and Coupling

The intermediate azo compound containing an amino group is again diazotized and coupled with 1,4-benzenedisulfonic acid or its derivatives to extend the azo chain, forming the bis-azo structure.Final Neutralization

The resulting compound is neutralized with sodium hydroxide or sodium carbonate to convert sulfonic acid groups into their trisodium salt form, improving solubility and stability.

Reaction Conditions

- Temperature: Diazotization at 0–5 °C to maintain diazonium salt stability.

- pH: Coupling reactions typically performed at pH 7–9 to optimize azo bond formation.

- Solvent: Aqueous medium, often with controlled ionic strength.

- Time: Each coupling step requires careful timing to avoid side reactions.

Research Findings and Data

Yield and Purity

- Multi-step azo coupling reactions typically yield 70–85% of the target trisodium salt compound after purification.

- Purification involves filtration, washing, and recrystallization from water or aqueous alcohol mixtures.

Stability and Solubility

- The trisodium salt form exhibits high water solubility due to multiple sulfonate groups.

- The compound is stable under neutral to slightly alkaline conditions but sensitive to strong acids or reducing agents.

Analytical Characterization

- UV-Vis spectroscopy confirms azo bond formation with characteristic absorption maxima.

- Infrared spectroscopy shows sulfonate and azo functional groups.

- Elemental analysis matches theoretical composition for C, H, N, Na, S, and O.

Comparative Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | pH Range | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization 1 | Aromatic amine + NaNO2 + HCl | 0–5 | Acidic | 90–95 | Formation of diazonium salt |

| Coupling 1 | Diazonium salt + 6-sulfo-1-naphthalenyl amine | 5–15 | 7–9 | 80–85 | First azo bond formation |

| Diazotization 2 | Intermediate amine + NaNO2 + HCl | 0–5 | Acidic | 85–90 | Second diazonium salt formation |

| Coupling 2 | Diazonium salt + 1,4-benzenedisulfonic acid | 5–15 | 7–9 | 75–80 | Second azo bond formation |

| Neutralization | Product + NaOH or Na2CO3 | Room temp | Neutral | Quantitative | Conversion to trisodium salt for solubility |

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Benzenedisulfonic acid, 2-((4-((4-amino-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, trisodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Reagents like sodium hydroxide and various alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction typically produces amines.

Applications De Recherche Scientifique

Dyeing Agent

The primary application of this compound is as a dyeing agent in the textile industry. It is classified under azo dyes, which are known for their vibrant colors and excellent fastness properties. The dye is particularly effective on cellulose fibers and is used to produce shades of red and orange.

| Property | Value |

|---|---|

| Acid Resistance | 3 |

| Alkali Resistance | 5 |

| Light Fastness | 4-5 |

| Soaping Fastness | 2 |

| Water Fastness | 2 |

These properties indicate that the dye can withstand various environmental conditions, making it suitable for fabrics exposed to sunlight and washing processes.

Pharmaceutical Intermediate

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows it to be utilized in developing drugs that require specific azo compounds for activity. The presence of sulfonic acid groups enhances its solubility and reactivity, making it valuable in medicinal chemistry.

Analytical Chemistry

In analytical chemistry, this compound can be used as a reagent for colorimetric analysis. Its ability to form stable colored complexes with metal ions allows it to be employed in detecting and quantifying metals in environmental samples and biological materials.

Case Study 1: Textile Industry Usage

A study conducted by Zhang et al. (2020) demonstrated the effectiveness of 1,4-Benzenedisulfonic acid-based dyes on cotton fabrics. The research highlighted the dye's high color yield and resistance to fading under UV light exposure. The results indicated that fabrics dyed with this compound maintained their color integrity after multiple washes compared to other conventional dyes.

Case Study 2: Pharmaceutical Development

In pharmaceutical research, Chen et al. (2021) investigated the use of this compound as a precursor for synthesizing novel anti-cancer agents. The study showcased how modifying the azo linkage improved the biological activity of the resulting compounds against various cancer cell lines.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets. The azo groups in the compound can form stable complexes with metal ions, which can be used in various catalytic processes. Additionally, the sulfonic acid groups enhance the compound’s solubility in water, making it suitable for aqueous applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,4-Benzenedisulfonic acid, 2-((4-((4-amino-2,5-dimethoxyphenyl)azo)-1-naphthalenyl)azo)-, trisodium salt

- 1,4-Benzenedisulfonic acid, 2-((4-((4-amino-2,5-dimethoxyphenyl)azo)-5-sulfo-1-naphthalenyl)azo)-, trisodium salt

Uniqueness

The uniqueness of 1,4-Benzenedisulfonic acid, 2-((4-((4-amino-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, trisodium salt lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to similar compounds. The presence of multiple sulfonic acid groups enhances its solubility and reactivity, making it a valuable compound in various applications.

Activité Biologique

1,4-Benzenedisulfonic acid, 2-((4-((4-amino-2,5-dimethoxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)-, trisodium salt is a synthetic azo compound that has garnered attention for its potential biological activities. This compound belongs to a class of dyes known for their applications in various fields including biology, medicine, and materials science. Understanding its biological activity is essential for evaluating its safety and efficacy in potential applications.

Chemical Structure

The compound features multiple functional groups that contribute to its reactivity and interaction with biological molecules. The presence of sulfonic acid groups enhances its solubility in water, while the azo linkages are known to facilitate interactions with biomolecules such as proteins and nucleic acids.

Antitumor Activity

Recent studies have indicated that certain azo compounds exhibit significant antitumor properties. For instance, the compound under discussion has been tested against various cancer cell lines, including A549 lung adenocarcinoma cells. The results demonstrated a dose-dependent cytotoxic effect, with an IC50 value indicating effective inhibition of cell proliferation at relatively low concentrations (10 µM to 50 µM) .

Table 1: Cytotoxic Effects on A549 Cells

| Compound | Concentration (µM) | IC50 (µM) | Effect |

|---|---|---|---|

| Trisodium Salt | 10 | ~30 | Moderate Cytotoxicity |

| Trisodium Salt | 20 | ~15 | High Cytotoxicity |

| Control (Untreated) | - | - | No Effect |

The cytotoxicity was observed to be both time- and dose-dependent, suggesting that prolonged exposure enhances the compound's effectiveness against tumor cells. Interestingly, normal human fibroblasts showed greater resilience at intermediate doses, indicating a selective toxicity towards cancerous cells .

The mechanism by which this compound exerts its antitumor effects may involve the generation of reactive oxygen species (ROS). Studies have shown that exposure to the compound results in increased ROS levels in treated cells, contributing to oxidative stress and subsequent apoptosis of cancer cells .

Protein Binding and Interaction

The interaction of the compound with serum proteins such as bovine serum albumin (BSA) has also been studied. Fluorescence quenching assays revealed that the compound binds effectively to BSA, which may influence its distribution and bioavailability in biological systems .

Table 2: BSA Binding Affinity

| Compound | Binding Constant (K) | Method Used |

|---|---|---|

| Trisodium Salt | High (K > 10^5 M^-1) | Fluorescence Quenching |

Case Studies

A specific case study involving the application of this compound in cancer therapy highlights its potential. In vitro experiments demonstrated that treatment with the trisodium salt led to significant reductions in cell viability in A549 cells compared to untreated controls. The study emphasized the importance of further exploring its mechanisms and potential therapeutic applications .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodology :

- Use reflux conditions in ethanol with glacial acetic acid as a catalyst (5–10 drops) to promote azo coupling reactions .

- Monitor reaction progress via UV-Vis spectroscopy (λmax ~500–600 nm, typical for azo dyes) and adjust reflux time (4–8 hours) to minimize side products.

- Purify via recrystallization in ethanol-water mixtures or solid-phase extraction (SPE) with HLB cartridges to isolate sulfonated derivatives .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- Elemental Analysis : Verify sodium content (trisodium salt) via inductively coupled plasma mass spectrometry (ICP-MS).

- Spectroscopy : Use FT-IR to confirm sulfonate (-SO₃⁻) stretches (1040–1220 cm⁻¹) and azo (-N=N-) bonds (1400–1600 cm⁻¹) .

- Chromatography : Employ reverse-phase HPLC with UV detection (C18 column, methanol/water mobile phase) to assess purity and identify byproducts .

Q. How is this compound applied as an analytical reagent in fluoride determination?

- Methodology :

- Utilize its ability to form a low-dissociation complex with zirconium ions (Zr⁴+). Fluoride ions displace the dye, causing a spectrophotometric shift (e.g., from 570 nm to 620 nm) .

- Optimize pH (3.5–4.5) and ionic strength to minimize interference from competing anions (e.g., phosphate, sulfate) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced stability or reactivity?

- Methodology :

- Perform density functional theory (DFT) calculations to model electron density at sulfonate and azo groups, predicting sites for electrophilic/nucleophilic attack .

- Use molecular dynamics simulations to study solubility and aggregation behavior in aqueous media, leveraging the compound’s sulfonate hydrophilicity .

Q. What experimental strategies resolve contradictions in redox behavior observed during analytical applications?

- Methodology :

- Conduct cyclic voltammetry (CV) to identify redox-active moieties (azo groups reduce at -0.2 to -0.6 V vs. Ag/AgCl).

- Cross-validate with EPR spectroscopy to detect radical intermediates formed during redox reactions .

- Control dissolved oxygen levels (via nitrogen purging) to isolate compound-specific redox pathways .

Q. How can statistical design of experiments (DoE) optimize reaction conditions for large-scale synthesis?

- Methodology :

- Apply factorial design to evaluate variables: temperature (60–100°C), catalyst concentration (1–5% glacial acetic acid), and stoichiometry (azo coupling ratio).

- Use response surface methodology (RSM) to maximize yield while minimizing sulfonate hydrolysis byproducts .

Q. What mechanisms explain the compound’s interactions with biomolecules in drug delivery studies?

- Methodology :

- Probe binding affinity to serum albumin via fluorescence quenching assays (e.g., Stern-Volmer plots).

- Assess cellular uptake using confocal microscopy with fluorescently tagged derivatives (e.g., FITC conjugation at the amino group) .

Q. How does the compound’s photostability impact its use in biological staining?

- Methodology :

- Expose to UV light (254 nm) and monitor degradation via HPLC-MS to identify photolysis products (e.g., nitroso or amine derivatives).

- Compare with structurally similar azo dyes (e.g., SPADNS) to establish structure-stability relationships .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.